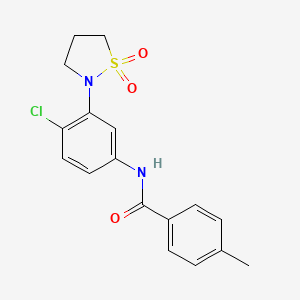

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide

Description

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide is a benzamide derivative featuring a substituted phenyl ring with a 1,1-dioxidoisothiazolidin-2-yl moiety and a 4-methylbenzoyl group. For instance, outlines the synthesis of sulfonyl-containing heterocycles and triazole derivatives via nucleophilic additions and cyclization reactions .

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12-3-5-13(6-4-12)17(21)19-14-7-8-15(18)16(11-14)20-9-2-10-24(20,22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIQLCZLRHQEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of methyl 4-(1,1-dioxidoisothiazolidin-2-yl)-3-fluorobenzoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water, with lithium hydroxide as a base .

Industrial Production Methods

Most production methods are adapted from laboratory-scale synthesis, involving similar reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation . This inhibition can lead to the suppression of hyperproliferative diseases and angiogenesis .

Comparison with Similar Compounds

Core Heterocyclic Moieties

- Triazole Derivatives (Compounds [7–9], ) : These feature 1,2,4-triazole rings with sulfonylphenyl and difluorophenyl substituents. Unlike the target compound, tautomerism between thione and thiol forms is observed in triazoles, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

- Benzamide Derivatives () : For example, N-(4-chlorophenyl)-2-hydroxybenzamide lacks the isothiazolidine dioxide group but shares the benzamide backbone. The hydroxyl group in these derivatives facilitates hydrogen bonding in crystal structures, contrasting with the methyl group in the target compound .

Substituent Effects

- Halogenation : The target compound’s 4-chloro substituent on the phenyl ring is analogous to halogenated derivatives in (e.g., compounds with Br or Cl at the X position). Halogens often improve metabolic stability and binding affinity .

- Fluorinated Compounds (–4) : Patents describe fluorinated chromen and pyrimidine derivatives (e.g., Example 53 in ), where fluorine atoms enhance lipophilicity and bioavailability compared to the target compound’s methyl group .

Spectral Characteristics

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide is a complex organic compound that belongs to a class of thiazolidine derivatives, known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group, a dioxidoisothiazolidin moiety, and a methylbenzamide functional group. The presence of these structural elements contributes to its unique reactivity and biological properties.

- Molecular Formula : C₁₈H₁₈ClN₃O₄S

- Molecular Weight : 425.93 g/mol

Structural Features

| Component | Description |

|---|---|

| Chloro Group | Enhances reactivity |

| Dioxidoisothiazolidin Ring | Contributes to biological activity |

| Methylbenzamide Moiety | Potential for various biological interactions |

Anticancer Activity

Recent studies have demonstrated that derivatives of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation has been tested against various cancer cell lines.

Case Studies

-

In Vitro Studies :

- Compounds derived from the parent structure were tested against leukemia cell lines (K562) with IC₅₀ values ranging from 1.42 to 4.56 µM, indicating potent antiproliferative effects .

- The Bcr–Abl1 kinase inhibitory activity was assessed using the ADP-Glo™ Kinase assay kit, showing moderate to high inhibitory effects in several analogs .

-

Mechanism of Action :

- The compound is believed to interact with specific molecular targets, modulating enzyme activity and leading to apoptosis in cancer cells .

Tyrosinase Inhibition

The compound also shows promise as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders.

Experimental Findings

- Inhibition studies revealed that certain analogs displayed potent tyrosinase inhibitory activities, significantly reducing melanin production in B16F10 murine melanoma cells .

- The effectiveness was quantified using Lineweaver–Burk plots, demonstrating competitive inhibition mechanisms .

Other Biological Activities

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular models.

Research Findings Summary

The biological activity of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide can be summarized as follows:

| Activity Type | Cell Line/Model | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | K562 (Leukemia) | 1.42 - 4.56 | Bcr–Abl1 kinase inhibition |

| Tyrosinase Inhibition | B16F10 (Melanoma) | Not specified | Competitive inhibition |

| Antimicrobial | Various pathogens | Not specified | Potential antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide, and what coupling reagents are optimal for amide bond formation?

The compound can be synthesized via coupling reactions between substituted carboxylic acids and amines. For amide bond formation, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are widely used to activate the carboxyl group, improving reaction efficiency and reducing racemization . Solvent choice (e.g., DMF or dichloromethane) and temperature (25–40°C) are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization ensures product purity.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹ and amide C=O around 1650 cm⁻¹).

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene groups (δ 1.0–3.0 ppm). For example, the isothiazolidine ring protons appear as distinct multiplet signals .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .

- Fluorescence Studies : Measure emission intensity (λex 340 nm, λem 380 nm) to assess binding constants with biological targets under optimized pH (5.0) and temperature (25°C) conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up synthesis?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling reactions.

- Inert Atmosphere : Prevents oxidation of sensitive groups (e.g., sulfonamide) during prolonged reactions .

- HPLC Monitoring : Tracks reaction progress and identifies by-products for iterative optimization.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- 2D NMR (COSY, HSQC) : Clarifies proton-proton coupling and carbon-proton correlations, especially for overlapping aromatic signals .

- X-ray Crystallography : Provides definitive structural confirmation by resolving bond lengths and angles (using SHELX software for refinement) .

- Isotopic Labeling : Incorporates ¹³C or ¹⁵N isotopes to trace ambiguous peaks in complex spectra.

Q. How can the mechanism of action for this compound’s antimicrobial activity be investigated?

- Enzyme Inhibition Assays : Test inhibition of dihydropteroate synthase (DHPS), a target in bacterial folate synthesis, using competitive binding studies with PABA (para-aminobenzoic acid) .

- Mutant Strain Analysis : Compare activity against wild-type vs. DHPS-mutant bacteria to confirm target specificity.

- Molecular Docking : Simulate binding interactions with DHPS active sites using software like AutoDock .

Q. What methods address discrepancies in biological activity across different experimental replicates?

- Standardized Protocols : Control pH (5.0–7.4), temperature (25°C), and solvent polarity (e.g., buffer vs. DMSO) to minimize variability .

- Dose-Response Curves : Calculate EC50 values under uniform conditions to assess potency consistency.

- Statistical Analysis : Use ANOVA or t-tests to evaluate significance of observed differences.

Q. How can researchers improve purity when isolating this compound from complex reaction mixtures?

- Prep-HPLC : Separates closely eluting impurities using C18 columns and gradient elution (e.g., water/acetonitrile).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Chelation : Add EDTA to remove trace metal contaminants affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.